2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine
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Overview
Description
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an ethanamine chain. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine typically involves the reaction of 3-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. Molecular docking studies and in vitro assays have provided insights into the binding affinity and specificity of this compound for its targets .
Comparison with Similar Compounds
2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
These compounds share structural similarities but differ in their specific functional groups and therapeutic applications. The unique combination of the methoxyphenyl group and the piperazine ring in this compound contributes to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C13H21N3O/c1-17-13-4-2-3-12(11-13)16-9-7-15(6-5-14)8-10-16/h2-4,11H,5-10,14H2,1H3 |
InChI Key |
RUUZUNGEVFHYQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCN |
Origin of Product |
United States |
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